molecular formula C22H23N3O2 B11489288 N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide

N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide

Cat. No.: B11489288
M. Wt: 361.4 g/mol
InChI Key: DDEOGYDZMDNTFE-UHFFFAOYSA-N
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Description

N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)CYCLOPROPANECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropane carboxamide group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl or oxadiazole rings .

Scientific Research Applications

N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)CYCLOPROPANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)CYCLOPROPANECARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The cyclopropane carboxamide group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and cyclopropane carboxamides, such as:

Uniqueness

N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)CYCLOPROPANECARBOXAMIDE is unique due to its combination of an oxadiazole ring and a cyclopropane carboxamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C22H23N3O2/c1-22(2,3)16-12-10-15(11-13-16)20-24-25-21(27-20)17-6-4-5-7-18(17)23-19(26)14-8-9-14/h4-7,10-14H,8-9H2,1-3H3,(H,23,26)

InChI Key

DDEOGYDZMDNTFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3NC(=O)C4CC4

Origin of Product

United States

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